

Structural Dynamics and Synthetic Architecture of 4-Chloro-1H-indazol-6-amine

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Compound of Interest

Compound Name: 4-Chloro-1H-indazol-6-amine

CAS No.: 221681-84-1

Cat. No.: B1591905

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Executive Summary

The **4-chloro-1H-indazol-6-amine** scaffold represents a privileged substructure in modern fragment-based drug discovery (FBDD), particularly within the kinase inhibitor landscape. Unlike the unsubstituted indazole, the C4-chlorine atom introduces critical steric occlusion and lipophilicity, often targeting "gatekeeper" residues in ATP-binding pockets, while the C6-amine serves as a versatile vector for amide coupling to extend into solvent-exposed regions.

This guide provides a rigorous analysis of the molecule's conformational bias, a self-validating synthetic protocol preventing hydrodehalogenation, and a structural evaluation of its utility in targeting FGFR and SHP2 pathways.

Structural Architecture & Electronic Properties

Tautomeric Equilibrium (1H vs. 2H)

The fundamental challenge in designing indazole-based drugs is controlling the annular tautomerism. While 1H-indazole is thermodynamically favored over 2H-indazole by approximately 3.6 kcal/mol (15 kJ/mol) in the gas phase, the binding environment of a protein

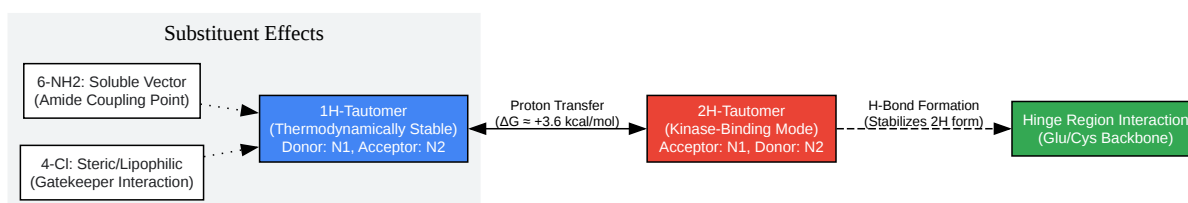
pocket often selects the 2H-tautomer to satisfy hydrogen bond donor/acceptor requirements (e.g., interaction with the kinase hinge region).

- **Electronic Effect of C4-Cl:** The chlorine atom at position 4 is peri- to the bridgehead carbons. Through the inductive effect (-I), it reduces the electron density of the pyrazole ring, slightly increasing the acidity of the N1-proton.
- **Steric Effect:** The Van der Waals radius of Chlorine (1.75 Å) creates a "molecular bumper," restricting the rotation of substituents at N1 if utilized, or filling hydrophobic sub-pockets (e.g., the hydrophobic back pocket of kinases).

Visualization: Tautomeric Dynamics & Interaction

Vectors

The following diagram illustrates the tautomeric shift and the reactive vectors available for drug design.



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Caption: Tautomeric equilibrium between 1H and 2H forms. The 4-Cl and 6-NH2 groups provide orthogonal vectors for SAR exploration.

Synthetic Pathways & Process Chemistry[1]

The "Dehalogenation Avoidance" Strategy

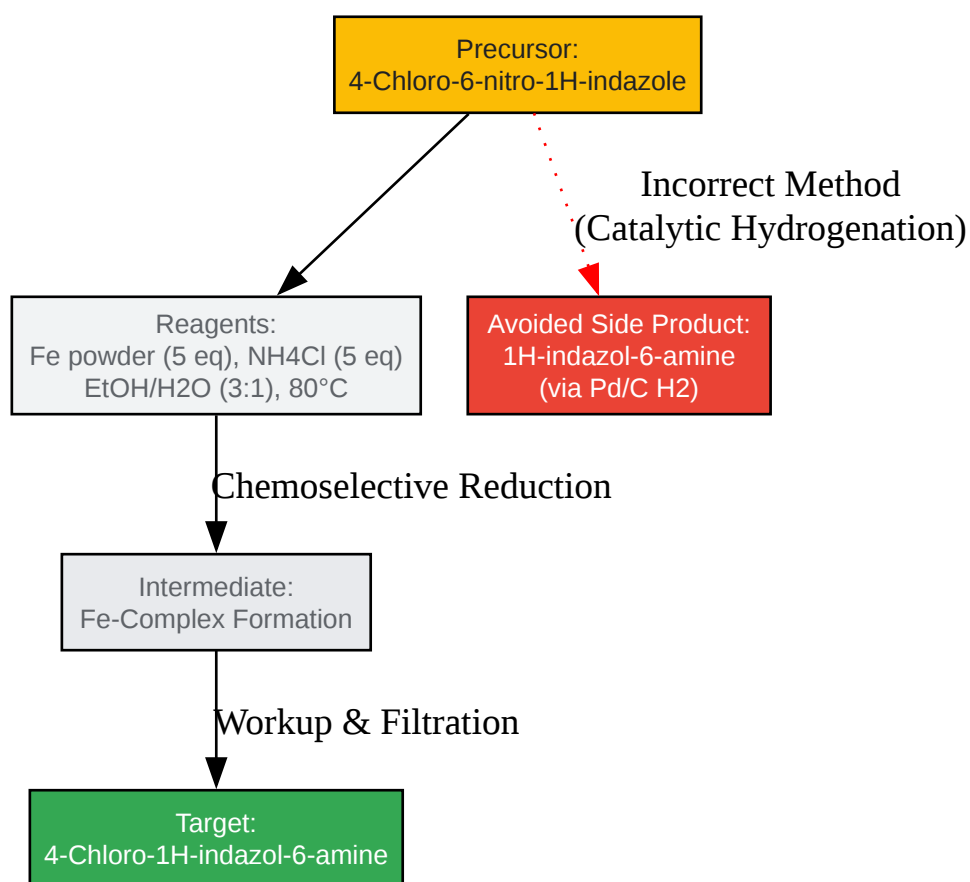
A common pitfall in synthesizing halogenated amino-indazoles is the reduction of the nitro precursor. Standard catalytic hydrogenation (H₂/Pd-C) frequently results in

hydrodehalogenation, stripping the chlorine atom to yield the unsubstituted 6-aminoindazole.

Recommended Protocol: Iron-mediated reduction (Bechamp reduction) or Stannous Chloride (SnCl₂) reduction. These methods are chemoselective for the nitro group and preserve the aryl chloride.

Validated Synthetic Workflow

The synthesis begins with commercially available 3-chloro-2-methylaniline or 4-chloro-6-nitroindazole (if available). Below is the pathway starting from the nitro-indazole precursor.



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Caption: Chemoselective reduction pathway avoiding hydrodehalogenation.

Experimental Protocols

Protocol: Fe/NH₄Cl Reduction of 4-Chloro-6-nitro-1H-indazole

Context: This protocol is designed for gram-scale synthesis.

Materials:

- 4-Chloro-6-nitro-1H-indazole (1.0 eq)
- Iron Powder (325 mesh, 5.0 eq)
- Ammonium Chloride (NH₄Cl, 5.0 eq)
- Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology:

- **Slurry Preparation:** In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-6-nitro-1H-indazole (e.g., 5.0 g) in Ethanol (75 mL) and Water (25 mL).
- **Activation:** Add Ammonium Chloride (5.0 eq) followed by Iron powder (5.0 eq). Note: The reaction is exothermic; add Fe portion-wise if scaling up >10g.
- **Reflux:** Heat the mixture to 80°C (reflux) with vigorous mechanical stirring. Monitor by LC-MS (Target M+H ≈ 168.0). Reaction typically completes in 2–4 hours.
- **Filtration (Critical Step):** While still hot, filter the mixture through a Celite pad to remove Iron oxide sludge. Wash the pad with hot ethanol. Failure to filter hot may result in product precipitating in the Celite.
- **Isolation:** Concentrate the filtrate under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with saturated NaHCO₃ (to remove residual salts).
- **Purification:** Dry organic layer over Na₂SO₄, filter, and concentrate. If necessary, recrystallize from Ethanol/Heptane or purify via Flash Chromatography (DCM:MeOH 95:5).

Characterization Criteria (Self-Validation)

To ensure the integrity of the **4-Chloro-1H-indazol-6-amine**, the following data points must be met:

Technique	Expected Signal/Value	Structural Confirmation
LC-MS (ESI+)	m/z = 168.0 / 170.0 (3:1 ratio)	Confirms presence of Chlorine isotope pattern.
1H NMR (DMSO-d6)	$\delta \approx 12.8$ ppm (br s, 1H)	Confirms Indazole NH (1H tautomer).
1H NMR (DMSO-d6)	$\delta \approx 5.4$ ppm (br s, 2H)	Confirms free Amine (-NH ₂).
1H NMR (Aromatic)	Two singlets (or meta-coupled doublets)	Confirms 4,6-substitution pattern (protons at C5 and C7).

Conformational Dynamics in Drug Design

The "Hinge Binder" Motif

In kinase drug discovery, the indazole core mimics the purine ring of ATP.

- N1 (Donor) / N2 (Acceptor): In the 1H-tautomer, N2 can accept a hydrogen bond from the backbone NH of the hinge region.
- N1 (Acceptor) / N2 (Donor): In the 2H-tautomer, N1 accepts a bond while N2 donates.

The 4-Chloro substituent is critical here.^[1] It points towards the "gatekeeper" residue (often Methionine or Threonine). If the gatekeeper is small (Thr), the Cl fits; if bulky (Ile/Met), the Cl may induce a twist or improve selectivity against that kinase.

SAR Vector Analysis

- C6-Amine: This is the primary vector for increasing potency. Acylating this amine with heterocyclic moieties (e.g., pyrimidines, pyridines) allows the molecule to reach into the ribose-binding pocket or the solvent front.

- C4-Chlorine: Increases lipophilicity (LogP) and metabolic stability by blocking the C4 position from oxidation.

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